p-O-Desmethyl p-O-Benzyl Verapamil p-O-Desmethyl p-O-Benzyl Verapamil
Brand Name: Vulcanchem
CAS No.: 114829-62-8
VCID: VC0024401
InChI: InChI=1S/C33H42N2O4/c1-25(2)33(24-34,28-14-16-29(36-4)32(22-28)38-6)18-10-19-35(3)20-17-26-13-15-30(31(21-26)37-5)39-23-27-11-8-7-9-12-27/h7-9,11-16,21-22,25H,10,17-20,23H2,1-6H3
SMILES: CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)(C#N)C3=CC(=C(C=C3)OC)OC
Molecular Formula: C33H42N2O4
Molecular Weight: 530.709

p-O-Desmethyl p-O-Benzyl Verapamil

CAS No.: 114829-62-8

Reference Standards

VCID: VC0024401

Molecular Formula: C33H42N2O4

Molecular Weight: 530.709

p-O-Desmethyl p-O-Benzyl Verapamil - 114829-62-8

CAS No. 114829-62-8
Product Name p-O-Desmethyl p-O-Benzyl Verapamil
Molecular Formula C33H42N2O4
Molecular Weight 530.709
IUPAC Name 2-(3,4-dimethoxyphenyl)-5-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile
Standard InChI InChI=1S/C33H42N2O4/c1-25(2)33(24-34,28-14-16-29(36-4)32(22-28)38-6)18-10-19-35(3)20-17-26-13-15-30(31(21-26)37-5)39-23-27-11-8-7-9-12-27/h7-9,11-16,21-22,25H,10,17-20,23H2,1-6H3
Standard InChIKey PWIBBBJJFPZJFC-UHFFFAOYSA-N
SMILES CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)(C#N)C3=CC(=C(C=C3)OC)OC
Synonyms 3,4-Dimethoxy-α-[3-[[2-[3-methoxy-4-(phenylmethoxy)phenyl]ethyl]methylamino]propyl]-α-(1-methylethyl)benzeneacetonitrile
PubChem Compound 46781152
Last Modified Nov 11 2021
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